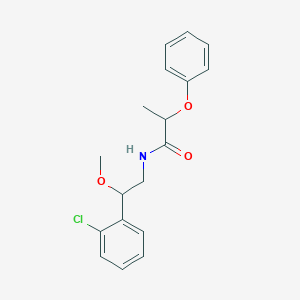
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
FT-IR, UV-visible, and X-ray Studies
Studies have been conducted on the interaction of chemical compounds with specific functionalities, such as those found in pyridine N-oxides and pentachlorophenol, using techniques like FT-IR, UV-visible spectroscopy, and X-ray analysis. These studies aim to understand the molecular structure and interactions of complex compounds, which could be relevant for designing materials with specific chemical and physical properties (Dega-Szafran et al., 1995).
Catalytic Applications
Research on microreactors using Pd nanoparticles immobilized on polymeric microspheres for the catalytic hydrodechlorination of chlorophenols in water has shown significant promise. This approach combines the advantages of microreactor technology with catalysis, indicating potential applications in water treatment and environmental remediation (Lan et al., 2010).
Synthesis and Antibacterial Activities
The synthesis and characterization of chemical complexes, such as Schiff-Base Zinc(II) complexes, have been explored for their antibacterial activities. These studies are crucial for developing new antibacterial agents and understanding the role of metal complexes in inhibiting microbial growth (Guo, 2011).
Polymer Synthesis
Research on the synthesis of optically active polyamides derived from natural acids, like L-tartaric acid, showcases the potential for creating stereoregular polymers with specific properties. These materials have applications in various fields, including biodegradable plastics, drug delivery systems, and more, due to their hydrophilic nature and high melting points (Bou et al., 1993).
Anti-cancer Studies
Investigations into the anti-cancer effects of sulfonamide derivatives on various human cancer cell lines highlight the therapeutic potential of chemical compounds with specific functionalities. Such studies are foundational for the development of new cancer treatments (Liu et al., 2012).
Mécanisme D'action
Target of Action
Compounds similar to “N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide” often target specific receptors or enzymes in the body. For example, Chlorpheniramine, a compound with a similar structure, is known to target the histamine H1 receptor .
Mode of Action
Once the compound binds to its target, it can either inhibit or activate the function of the target, leading to a physiological response. For instance, Chlorpheniramine acts as an antagonist of the histamine H1 receptor, blocking the action of histamine and providing relief from allergy symptoms .
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-13(23-14-8-4-3-5-9-14)18(21)20-12-17(22-2)15-10-6-7-11-16(15)19/h3-11,13,17H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSCKRFNVHVAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CC=C1Cl)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)
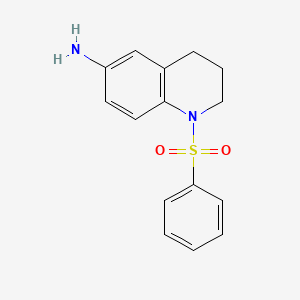
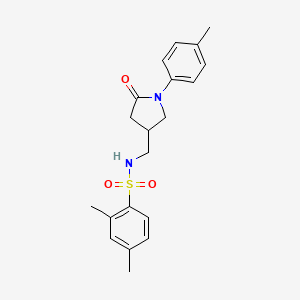
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2612387.png)
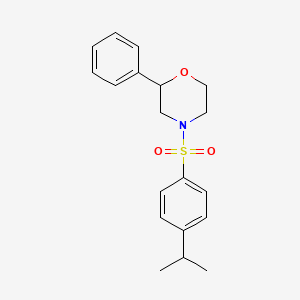
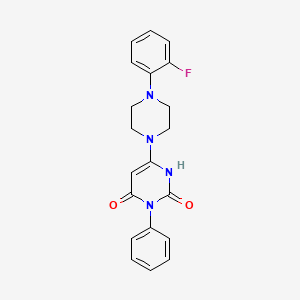
![2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2612393.png)
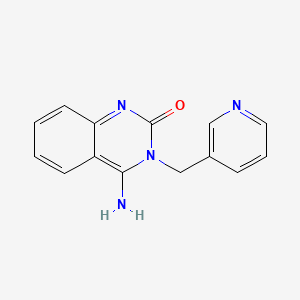

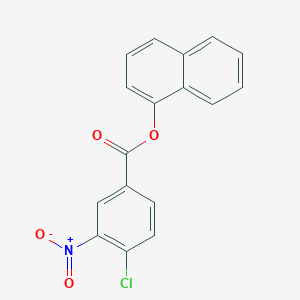

![3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2612401.png)
![N-(4-chloro-2-fluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2612402.png)
